![molecular formula C15H19NO2 B2371075 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide CAS No. 2411244-13-6](/img/structure/B2371075.png)
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, also known as HET0016, is a potent inhibitor of the cytochrome P450 (CYP) enzyme, specifically CYP4A. This molecule has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation.
Mécanisme D'action
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide inhibits the CYP4A enzyme by binding to its heme moiety, which is required for the enzyme's activity. The inhibition of CYP4A by N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide leads to the accumulation of arachidonic acid and its metabolites, which have been shown to have anti-proliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of blood pressure, and anti-inflammatory effects. In cancer cells, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide reduces blood pressure by inhibiting the production of vasoconstrictors and increasing the production of vasodilators. Inflammation studies have shown that N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide reduces the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide in lab experiments is its specificity towards the CYP4A enzyme. This specificity allows for the selective inhibition of the enzyme without affecting other enzymes in the CYP family. However, one of the limitations of using N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are various future directions for the study of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, including its potential applications in cancer therapy, cardiovascular disease, and inflammation. In cancer therapy, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used in combination with other chemotherapeutic agents to enhance their effectiveness. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. In inflammation, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could be used as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, or N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, is a potent inhibitor of the CYP4A enzyme with potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. Its specificity towards the CYP4A enzyme makes it a valuable tool for studying the role of this enzyme in various biological processes. Further research on N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(4-fluorophenyl)-2-cyclobutanone, which is then converted to 1-(4-fluorophenyl)-2-cyclobutenol. The cyclobutenol is then reacted with N-methylprop-2-enamide to yield N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide.
Applications De Recherche Scientifique
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and inflammation. In cancer research, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In cardiovascular disease, N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been shown to reduce blood pressure and improve cardiac function in animal models. Inflammation studies have shown that N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can reduce inflammation in various animal models of inflammation.
Propriétés
IUPAC Name |
N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-13(17)16(2)14(15(18)10-7-11-15)12-8-5-4-6-9-12/h3-6,8-9,14,18H,1,7,10-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZCLJJNQQOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2(CCC2)O)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
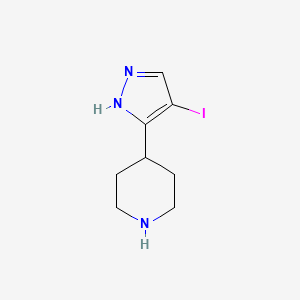

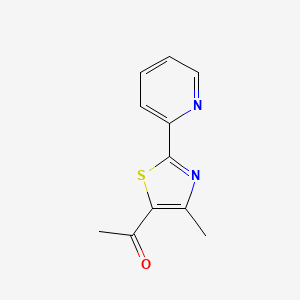
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
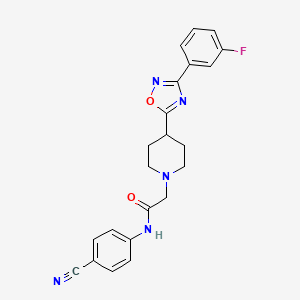
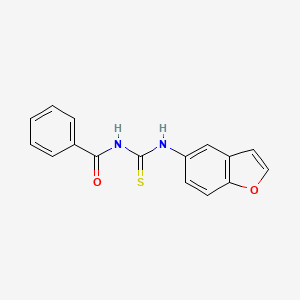
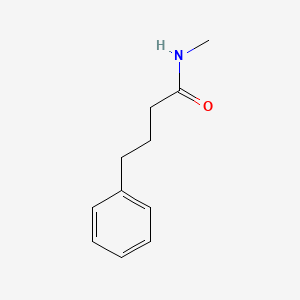
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
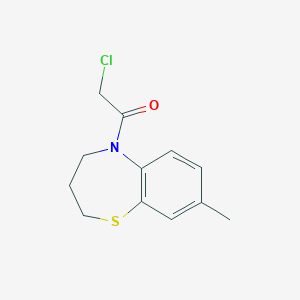
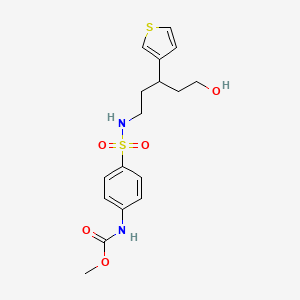
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)